molecular formula C12H14BrFN2 B3005155 2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1592922-33-2

2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline

Cat. No.: B3005155
CAS No.: 1592922-33-2
M. Wt: 285.16
InChI Key: UITCSAFWDBAQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline is a useful research compound. Its molecular formula is C12H14BrFN2 and its molecular weight is 285.16. The purity is usually 95%.
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Biological Activity

2-Bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline (BFHQ) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of BFHQ, particularly its antimicrobial and antiviral activities, while providing a synthesis of relevant research findings.

  • Molecular Formula : C12H14BrFN2
  • Molecular Weight : 285.16 g/mol
  • CAS Number : 1592922-33-2

BFHQ is characterized as a tricyclic compound with two nitrogen atoms in its structure. It is typically found as a white to off-white crystalline powder and shows varying solubility in different solvents.

Antimicrobial Activity

BFHQ and its derivatives have been studied for their antimicrobial properties against various pathogens. Notably:

  • Mechanism of Action : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
  • Case Studies :
    • A study demonstrated that BFHQ derivatives showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 1 mg/L for the most active derivatives .
    • Another study reported that BFHQ derivatives prevented biofilm formation by S. aureus and E. faecalis more effectively than several conventional antibiotics .

Antiviral Activity

Recent investigations have highlighted the potential of BFHQ as an antiviral agent:

  • Inhibition of Viral Replication : BFHQ has shown promising results in inhibiting the replication of certain viruses, although specific data on viral targets remains limited.
  • Research Findings : Compounds similar to BFHQ have been noted for their ability to inhibit HIV reverse transcriptase with IC50 values around 2.95 μM, indicating potential in antiviral therapies .

Toxicity and Safety

Preliminary toxicity assessments indicate that BFHQ is stable under normal laboratory conditions; however, comprehensive toxicological studies are necessary to establish safety profiles for potential therapeutic applications.

Research Implications

The promising biological activities of BFHQ suggest several avenues for future research:

  • Synthesis Optimization : Current synthesis methods yield low quantities of BFHQ; hence, developing more efficient synthetic routes could enhance availability for research.
  • Expanded Biological Testing : Further studies are warranted to explore the full spectrum of biological activities and mechanisms of action.

Properties

IUPAC Name

2-bromo-3-fluoro-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2/c13-9-5-12-11(6-10(9)14)15-7-8-3-1-2-4-16(8)12/h5-6,8,15H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITCSAFWDBAQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNC3=CC(=C(C=C32)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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